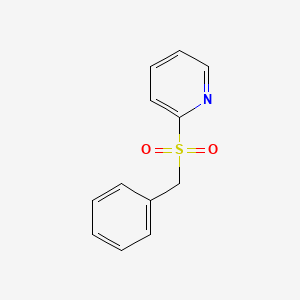

2-Benzylsulfonylpyridine

Overview

Description

2-Benzylsulfonylpyridine is a chemical compound with a molecular formula of C12H11NO2S. It is a heterocyclic compound that has been extensively studied for its potential applications in medicinal chemistry. The compound is known for its ability to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of various diseases.

Scientific Research Applications

Ketone Synthesis : TFOP (2-(trifluoromethylsulfonyloxy)pyridine), a compound related to 2-Benzylsulfonylpyridine, facilitates the synthesis of ketones from carboxylic acids and aromatic hydrocarbons. This process provides an alternative to the Friedel–Crafts acylation for synthesizing aryl ketones, which are valuable intermediates in pharmaceuticals and agrochemicals (Keumi et al., 1988).

Green Chemical Synthesis : A green chemical synthesis process for 2-benzenesulfonylpyridine, a compound closely related to 2-Benzylsulfonylpyridine, has been developed. This process features novel SNAr/oxidation reactions and produces high yields with exceptional purity. Such green synthesis methods are crucial for sustainable pharmaceutical manufacturing (Trankle & Kopach, 2007).

Antibacterial Activity : The antibacterial properties of derivatives of 2-Benzylsulfonylpyridine, such as 2-(phenylsulfonyl)amino pyridine, have been studied. These compounds show potential as antimicrobial agents against bacteria like Staphylococcus aureus and Escherichia coli, indicating their application in developing new antibiotics (Ijeomah & Tseeka, 2021).

Catalysis in Organic Reactions : Compounds based on the 2-pyridine scaffold, similar to 2-Benzylsulfonylpyridine, have been used as catalysts in transfer hydrogenation reactions. These catalytic systems are important for developing efficient and environmentally friendly synthetic routes for various organic compounds (Prakash et al., 2014).

Synthesis of Natural Product Alkaloids : Derivatives of 2-Benzylsulfonylpyridine, such as 2-phenylsulphonyl-piperidines and pyrrolidines, have been used in synthesizing natural product alkaloids like Norruspoline and Ruspolinone. These methodologies provide valuable insights into the synthesis of complex natural products (Brown et al., 1991).

properties

IUPAC Name |

2-benzylsulfonylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c14-16(15,12-8-4-5-9-13-12)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGLVTBPYFPTFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzylsulfonylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

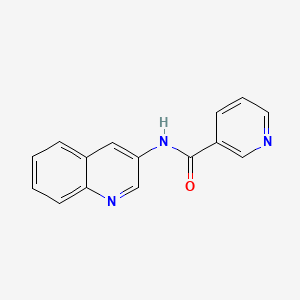

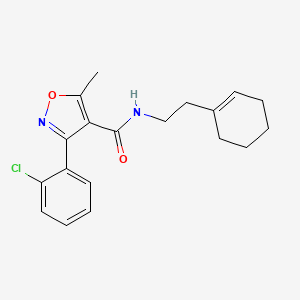

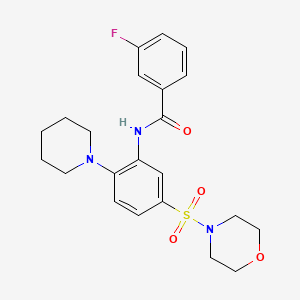

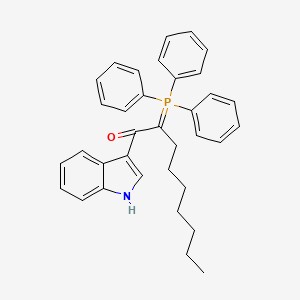

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7543679.png)

![2-{[3-(4-Methoxyphenyl)propanoyl]amino}-5-morpholin-4-ylbenzoic acid](/img/structure/B7543682.png)

![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7543690.png)

![N,N-dimethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B7543702.png)

![4-[4-(2-Furoyl)piperazin-1-yl]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B7543772.png)

![N-{2-[cyclohexyl(methyl)amino]ethyl}-2-pyridin-2-ylquinoline-4-carboxamide](/img/structure/B7543787.png)